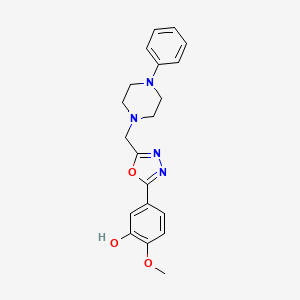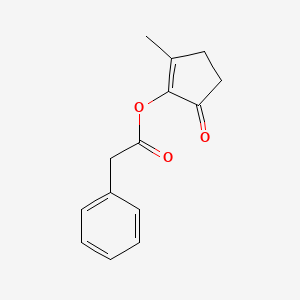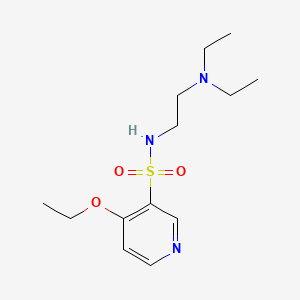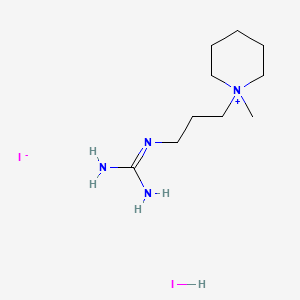
1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide is a compound that belongs to the class of guanidine derivatives Guanidine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide typically involves the reaction of 1-methylpiperidine with 3-guanidinopropyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide can be compared with other guanidine derivatives, such as:
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide: Similar in structure but with a pyrrolidinium ring instead of a piperidinium ring.
1-(3-Guanidinopropyl)-1-methylpiperidinium chloride: Similar but with a chloride ion instead of an iodide ion.
1-(3-Guanidinopropyl)-1-methylpiperidinium bromide: Similar but with a bromide ion instead of an iodide ion. The uniqueness of this compound lies in its specific chemical structure and the presence of the iodide and hydriodide ions, which may confer distinct chemical and biological properties.
Properties
CAS No. |
93906-21-9 |
|---|---|
Molecular Formula |
C10H24I2N4 |
Molecular Weight |
454.13 g/mol |
IUPAC Name |
2-[3-(1-methylpiperidin-1-ium-1-yl)propyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C10H23N4.2HI/c1-14(7-3-2-4-8-14)9-5-6-13-10(11)12;;/h2-9H2,1H3,(H4,11,12,13);2*1H/q+1;;/p-1 |
InChI Key |
CTXKQOIGNRGRMI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCCN=C(N)N.I.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



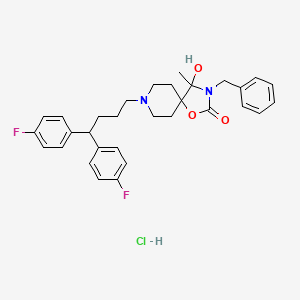
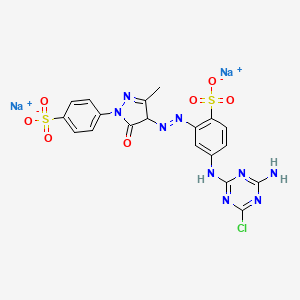
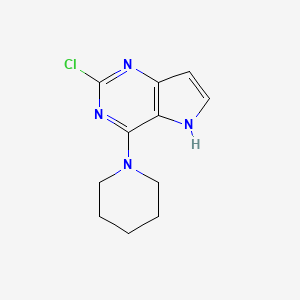
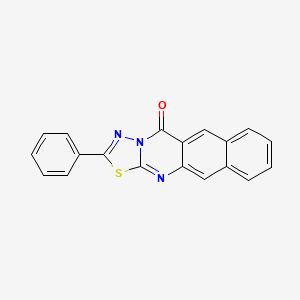
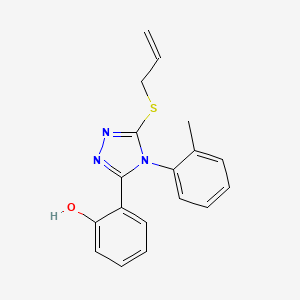

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
